Product packaging for rac 5-Phosphono Norvaline Hydrochloride(Cat. No.:CAS No. 95306-96-0)

rac 5-Phosphono Norvaline Hydrochloride

Cat. No.: B135909
CAS No.: 95306-96-0
M. Wt: 233.59 g/mol
InChI Key: CYOLQDPGUQFTOD-UHFFFAOYSA-N
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Description

Overview of Phosphono-Norvaline Derivatives in Neurochemistry

Phosphono-norvaline derivatives are a class of synthetic amino acids characterized by a phosphonate (B1237965) group (-PO(OH)₂) replacing the carboxyl group at the ω-position of norvaline. In neurochemistry, these compounds are primarily recognized for their ability to act as antagonists at glutamate (B1630785) receptors. The most extensively studied derivative is 2-amino-5-phosphonopentanoic acid (AP5 or APV).

The biological activity of these derivatives is highly stereospecific. The D-isomer, D-2-amino-5-phosphonopentanoate (D-AP5), is a potent and selective competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, where it competes with glutamate for its binding site. tocris.com The L-isomer (L-AP5) is significantly less active. tocris.com The racemic mixture, often denoted as DL-AP5, combines these properties and is frequently used in research to inhibit NMDA receptor-dependent processes. nih.gov The hydrochloride salt form enhances the compound's solubility and stability for experimental use.

Researchers have synthesized and evaluated various derivatives to understand the structure-activity relationship at the NMDA receptor, leading to the development of tools that have been critical for dissecting glutamatergic pathways.

DerivativePrimary Finding
D-2-amino-5-phosphonopentanoate (D-AP5) A highly potent and selective competitive antagonist of the NMDA receptor, primarily used to block synaptic plasticity like Long-Term Potentiation (LTP). tocris.comnih.gov
(R)-4-Oxo-5-phosphononorvaline A competitive glutamate antagonist at the NMDA receptor complex, demonstrating that modifications to the norvaline backbone can retain antagonist activity. acs.org
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) The racemic mixture is widely used as a standard NMDA receptor antagonist in both in vivo and in vitro studies to investigate NMDA receptor function. rndsystems.com

Significance of N-Methyl-D-Aspartate Receptor (NMDAR) Modulation in Neuroscience

The N-methyl-D-aspartate receptor (NMDAR) is a specific type of ionotropic glutamate receptor that is fundamental to a vast array of neurological functions. wikipedia.orgnumberanalytics.com Unlike other glutamate receptors, the NMDAR acts as a "coincidence detector," requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium ion (Mg²⁺) block, to become fully active. wikipedia.org This unique property allows NMDARs to play a central role in synaptic plasticity—the cellular mechanism underlying learning and memory. nih.govfrontiersin.org

Key Roles of NMDAR Modulation:

Synaptic Plasticity: NMDAR activation is critical for inducing both long-term potentiation (LTP) and long-term depression (LTD), which are long-lasting changes in the strength of synaptic connections. wikipedia.org

Learning and Memory: By mediating synaptic plasticity, NMDARs are essential for the formation and consolidation of memories. nih.gov

Neuronal Development: NMDARs are involved in processes such as synaptogenesis and the refinement of neural circuits during brain development. wikipedia.org

Dysfunction of NMDAR signaling is implicated in numerous neurological and psychiatric disorders. Both hyperfunction (excessive activation) and hypofunction (insufficient activation) can be detrimental. frontiersin.org Overactivation can lead to excitotoxicity, a process where excessive calcium influx through the NMDAR channel triggers cell death, which is thought to contribute to neurodegenerative diseases. nih.gov Conversely, NMDAR hypofunction is associated with symptoms observed in conditions like schizophrenia. frontiersin.org Therefore, the modulation of NMDARs with antagonists like phosphono-norvaline derivatives is a critical area of research for understanding and potentially treating these conditions.

ConditionRole of NMDAR Dysfunction
Alzheimer's Disease NMDAR overactivation may contribute to excitotoxic neuronal damage. nih.govfrontiersin.org
Parkinson's Disease Dysregulation of the glutamatergic system and excessive NMDAR activation are associated with the disease's progression. frontiersin.orgfrontiersin.org
Epilepsy The hyperexcitability of neurons that characterizes seizures is linked to the over-activation of NMDARs. frontiersin.org
Schizophrenia NMDAR hypofunction is a leading hypothesis for explaining the cognitive deficits and psychotic symptoms of the disorder. frontiersin.org

Historical Context of Glutamatergic System Research

The recognition of glutamate as the principal excitatory neurotransmitter in the central nervous system was a gradual process, marked by initial skepticism due to its universal role in cellular metabolism. nih.govmdpi.com

Year/PeriodMilestoneSignificance
1866 Discovery of GlutamateThe amino acid was first identified, though its function in the nervous system was unknown. nih.gov
1952 First Suggestion as a NeurotransmitterT. Hayashi proposed glutamate as a potential neurotransmitter after observing that its injection into the brain caused seizures. wikipedia.org
1959-1963 Demonstration of Excitatory ActionJohn Curtis and Jeffrey Watkins demonstrated that glutamate directly depolarizes and excites central neurons, providing strong evidence for its role as a neurotransmitter. nih.gov
1970s Acceptance as a NeurotransmitterDespite earlier evidence, widespread acceptance of glutamate's role as a neurotransmitter did not occur until this decade, as techniques improved to distinguish its transmitter function from its metabolic one. wikipedia.orgijpp.com
Early 1980s Confirmation and Receptor ClassificationThe neurotransmitter function of glutamate was firmly confirmed. mdpi.comcpn.or.kr The different types of glutamate receptors, including NMDA, AMPA, and kainate receptors, were pharmacologically characterized, paving the way for the development of specific modulators like AP5. numberanalytics.comfrontiersin.org

This historical progression highlights the challenges in neuroscience research and underscores the importance of developing specific pharmacological tools. The synthesis of compounds like rac 5-Phosphono Norvaline Hydrochloride was a direct result of this foundational work, enabling a more precise exploration of the glutamatergic system's vast and complex functions.

N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism

The principal mechanism of action for the active D-enantiomer of this compound is its antagonism of the N-Methyl-D-Aspartate (NMDA) receptor. This receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.

Allosteric Modulation of NMDAR Subunit Interactions

While primarily a competitive antagonist, there is evidence to suggest that the binding of D-AP5 to the NMDA receptor may involve cooperative interactions between the agonist binding sites. Kinetic studies of AP5 dissociation from NMDA receptors have been well-fitted by models that assume two identical, cooperative antagonist binding sites per channel. nih.gov The data from these studies suggest that while the two NMDA binding sites have similar affinities, the occupation of one site by a molecule like AP5 reduces the affinity of the second site. nih.gov This suggests a form of negative cooperativity, which can be considered an allosteric interaction between the subunits of the receptor complex. The extensive contacts between the two GluN1/GluN2 agonist-binding domain heterodimers, which are not present in AMPA and kainate receptors, may provide the structural basis for this cooperativity. nih.gov

Impact on NMDAR-Mediated Ion Channel Function

The NMDA receptor ion channel is permeable to cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺). The influx of these ions is contingent on both the binding of glutamate and a co-agonist (glycine or D-serine) and the depolarization of the postsynaptic membrane to relieve a voltage-dependent block by Magnesium (Mg²⁺) ions. By competitively inhibiting the binding of glutamate, D-AP5 prevents the conformational change necessary for the channel to open. wikipedia.org Consequently, it effectively blocks the influx of Ca²⁺ and Na⁺ through the NMDA receptor channel. This blockade of ion flow is the ultimate downstream effect of its antagonist action and is the basis for its influence on synaptic transmission and plasticity. Whole-cell patch-clamp recordings have demonstrated that D-AP5 can completely block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). researchgate.net

Interaction with Associated Glutamatergic Pathways

The antagonism of NMDA receptors by this compound has profound effects on the broader glutamatergic system, particularly in the context of synaptic plasticity and its interplay with other neurotransmitter systems.

Influence on Synaptic Plasticity Mechanisms

The NMDA receptor is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a classic example of NMDAR-dependent plasticity. The influx of Ca²⁺ through NMDARs activates a cascade of intracellular signaling pathways that lead to the insertion of more AMPA receptors into the postsynaptic membrane, enhancing synaptic strength. The active component, D-AP5, is a well-established and widely used pharmacological tool to block the induction of LTP. nih.govresearchgate.netyoutube.com By preventing NMDAR activation, D-AP5 inhibits the Ca²⁺ influx necessary to trigger the molecular machinery of LTP. This blockade of synaptic plasticity has been demonstrated in various brain regions, including the hippocampus. wikipedia.org

Research FindingExperimental ModelEffect of D-AP5
Blockade of LTP inductionHippocampal slicesInhibition of the persistent strengthening of synaptic transmission. nih.gov
Impairment of spatial learningIn vivo (rodent models)Dose-dependent impairment of spatial learning, correlated with LTP blockade.
Prevention of silent synapse conversionIn vitroBlocks the conversion of synapses that only have NMDA receptors to functional synapses with AMPA receptors. wikipedia.org

Cross-Talk with Other Neurotransmitter Systems

The glutamatergic system is intricately linked with other major neurotransmitter systems in the brain, and modulation of NMDA receptors can have cascading effects.

Dopamine System: There is a significant interaction between the dopamine and glutamate systems, particularly in brain regions like the nucleus accumbens. Studies have shown that the effects of dopamine D1 receptor activation on glutamatergic synaptic transmission are dependent on NMDA receptor activation. The competitive NMDA receptor antagonist AP5 can block dopamine-induced depressions of excitatory postsynaptic currents. nih.gov This indicates that blocking NMDA receptors with compounds like D-AP5 can alter the modulatory effects of dopamine on synaptic function. The NMDA receptor antagonist D-AP5 has been shown to block the enhancing role of nicotine on gamma oscillations, a process that involves the dopamine system. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClNO5P B135909 rac 5-Phosphono Norvaline Hydrochloride CAS No. 95306-96-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phosphonopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOLQDPGUQFTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544270
Record name 5-Phosphononorvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95306-96-0
Record name 5-Phosphononorvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationships Sar and Ligand Design

Elucidating Key Structural Determinants for NMDAR Affinity and Selectivity

The binding affinity and selectivity of ligands for the N-methyl-D-aspartate (NMDA) receptor are governed by specific structural features and stereochemical arrangements. For competitive antagonists at the glutamate (B1630785) binding site, the general pharmacophore model includes at least three charged centers: one positive and two negative. nih.gov The positively charged center is typically a primary or secondary amine, while the negative charges are provided by a carboxyl group alpha to the amine and a distal acidic group, which is often a phosphonate (B1237965). nih.gov

Stereochemistry is a critical factor in the biological activity of NMDA receptor antagonists. For α-amino acid derivatives like 5-Phosphono Norvaline, the configuration of the chiral carbon atom, to which both the amino and carboxyl groups are attached, is a key determinant of potency. Research consistently demonstrates that the R configuration is generally required for optimal antagonist activity at the NMDA receptor. nih.gov The racemic mixture, "rac 5-Phosphono Norvaline," therefore contains both the active (R)-enantiomer and the less active (S)-enantiomer. The higher affinity of the (R)-isomer is attributed to its ability to adopt the correct spatial orientation to interact with the specific amino acid residues within the glutamate binding pocket of the NMDA receptor.

The phosphonic acid group (phosphonate) plays a pivotal role in the high-affinity binding of many competitive NMDA receptor antagonists. nih.govnih.gov This distal acidic moiety is believed to engage in crucial charge-charge interactions with the receptor. nih.gov Molecular modeling studies have proposed a single, specific binding site for the phosphonic acid group within the receptor pocket. nih.gov The phosphonate's ability to provide two charge-charge interactions is thought to contribute significantly to its superior binding affinity compared to other acidic groups. nih.gov The development of pharmacophore models for competitive antagonists often involves defining a preferred geometry for these phosphonic acid-receptor interactions, highlighting their importance in ligand recognition. nih.gov

When comparing the binding affinities of homologous compounds where the distal acidic group is varied, a clear trend emerges. Derivatives containing a phosphonic acid moiety consistently exhibit significantly greater affinity for the NMDA receptor than their corresponding carboxylate or sulfonate counterparts. nih.gov This enhanced potency underscores the unique contribution of the phosphonate group to receptor binding. While other acidic groups, such as a tetrazole, can sometimes replace the ω-phosphonate group, this modification typically results in a reduction in antagonist potency. nih.gov

Table 1: Relative Affinity of Acidic Moieties at the NMDAR Antagonist Site

Acidic MoietyRelative AffinityKey FindingCitation
Phosphonate HighestProvides significantly greater affinity, potentially through two charge-charge interactions. nih.gov
Carboxylate LowerLess potent than the corresponding phosphonate. nih.gov
Sulfonate LowerLess potent than the corresponding phosphonate. nih.gov
Tetrazole LowerCan replace the phosphonate group but reduces overall potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property descriptors of chemical compounds with their biological activities. researchgate.netelsevierpure.com In the context of NMDA receptor antagonists, QSAR is instrumental in understanding the physicochemical properties that drive receptor affinity and in designing novel, more potent, and selective compounds. nih.govresearchgate.net

A variety of computational methods are employed to build predictive models for NMDA receptor antagonists. Pharmacophore modeling is a common approach, where a 3D arrangement of essential chemical features necessary for biological activity is defined. nih.govnih.gov These models are developed using the structures of known potent antagonists and can explain the observed affinities of various compounds. nih.govnih.gov

Modern approaches frequently utilize machine learning algorithms to develop robust predictive models. researchgate.netresearchgate.net By using large datasets of compounds with known activities, retrieved from databases like ChEMBL, these algorithms can learn the complex relationships between molecular structure and NMDA receptor inhibition. researchgate.net The process involves generating molecular descriptors for each compound and using these to train models that can then predict the activity of new, untested molecules. researchgate.net Such computational studies are crucial for identifying key protein-ligand interactions that are important for NMDAR inhibition. nih.gov

Table 2: Summary of Computational Modeling Approaches for NMDAR Antagonists

Modeling ApproachDescriptionApplicationCitation
Pharmacophore Modeling Defines the 3D arrangement of essential structural features required for antagonist activity.Used to understand ligand binding, explain observed affinities, and guide the design of new compounds. nih.govnih.gov
Machine Learning / QSAR Uses algorithms to correlate molecular descriptors with biological activity from large datasets.Predicts the biological activity of novel compounds, aiding in virtual screening and lead optimization. researchgate.netresearchgate.net
Molecular Docking Simulates the binding of a ligand to the 3D structure of the receptor.Identifies critical amino acid residues involved in binding and helps optimize ligand interactions. nih.gov

The insights gained from QSAR and other molecular modeling techniques are directly applied to the rational design of new analogs with improved pharmacological properties. nih.govresearchgate.net By understanding the key structural determinants for affinity and selectivity, medicinal chemists can introduce specific modifications to a lead compound, such as rac 5-Phosphono Norvaline, to enhance its performance.

For example, pharmacophore models can guide the creation of conformationally constrained analogs, where the flexible backbone of the molecule is incorporated into a ring structure to lock it into a more active conformation. nih.gov This strategy has led to the development of potent antagonists like CGS 19755 and CPP. nih.gov Furthermore, identifying critical residues within the NMDA receptor's binding site through computational studies allows for the design of new inhibitors that make more optimal interactions with these residues, potentially leading to increased potency and selectivity. nih.govnih.gov

Rational Design of Modified Norvaline Scaffolds

The development of potent and selective ligands based on the norvaline backbone requires a detailed understanding of how structural modifications influence biological activity. The phosphonate group at the 5-position of norvaline is a critical feature, often mimicking the carboxylate of glutamate to interact with glutamate receptors or other related targets. The rational design of modified scaffolds of rac 5-Phosphono Norvaline Hydrochloride aims to optimize these interactions by refining the molecule's three-dimensional shape and electronic properties.

Synthesis and Evaluation of Conformationally Constrained Analogs

To investigate the optimal binding conformation of this compound at its target receptor, researchers often synthesize and evaluate conformationally constrained analogs. By restricting the rotational freedom of the molecule's backbone and side chains, it is possible to lock the compound into a more defined three-dimensional structure. This approach can lead to an increase in binding affinity by reducing the entropic penalty associated with the ligand adopting its bioactive conformation upon binding.

One common strategy for introducing conformational constraints is through the formation of cyclic structures. For instance, the incorporation of the norvaline side chain into a cyclopropyl (B3062369) ring has been explored in analogous compounds like 2-amino-5-phosphonopentanoic acid (AP5). The synthesis of such analogs often involves multi-step reaction sequences, starting from commercially available materials and employing key steps such as stereoselective cyclopropanation or ring-closing metathesis.

The biological evaluation of these constrained analogs typically involves in vitro binding assays to determine their affinity for the target receptor. For example, radioligand binding assays can be used to measure the ability of the synthesized compounds to displace a known high-affinity ligand from the receptor's binding site. The results of these evaluations provide valuable insights into the spatial requirements of the receptor's binding pocket.

Compound Modification Receptor Affinity (IC50, µM)
rac 5-Phosphono Norvaline-Data not available
Analog ACyclopropyl constraintHypothetical Value: 15
Analog BPiperidine ring constraintHypothetical Value: 8
Analog CDouble bond introductionHypothetical Value: 25
This table presents hypothetical data for illustrative purposes due to the lack of specific experimental values for this compound in the public domain.

The data, although hypothetical, illustrates how conformational restriction can modulate receptor affinity. A lower IC50 value for a constrained analog would suggest that the imposed conformation is favorable for binding.

Introduction of Bioisosteric Substituents for Enhanced Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its primary biological activity. A bioisostere is a chemical substituent that can replace another group with similar physical or chemical properties, leading to improvements in potency, selectivity, metabolic stability, or pharmacokinetic profile.

In the context of this compound, bioisosteric modifications can be applied to various parts of the molecule, including the phosphonate group, the amino acid backbone, or the alkyl chain. For example, the phosphonate group could be replaced with other acidic moieties such as a tetrazole or a carboxylic acid to explore alternative interactions with the receptor.

The introduction of bioisosteric substituents can significantly impact the electronic distribution and steric bulk of the ligand, thereby influencing its binding affinity and selectivity for different receptor subtypes. For instance, the substitution of a hydrogen atom with a fluorine atom can alter the acidity of nearby functional groups and introduce new potential hydrogen bonding interactions.

The synthesis of these bioisosteric analogs requires specific chemical methodologies tailored to the desired modification. The subsequent evaluation involves a comprehensive panel of biological assays to assess not only the potency at the primary target but also the selectivity against related receptors.

Compound Bioisosteric Replacement Potency (Ki, nM) Selectivity (Fold vs. Subtype B)
rac 5-Phosphono Norvaline-Data not availableData not available
Analog DPhosphonate -> TetrazoleHypothetical Value: 120Hypothetical Value: 5
Analog Eα-H -> α-CH3Hypothetical Value: 85Hypothetical Value: 12
Analog Fγ-CH2 -> γ-CF2Hypothetical Value: 50Hypothetical Value: 20
This table presents hypothetical data for illustrative purposes due to the lack of specific experimental values for this compound in the public domain.

These hypothetical findings would suggest that certain bioisosteric replacements can lead to a significant enhancement in both potency and selectivity, providing a clear direction for further lead optimization.

Synthetic Methodologies for Rac 5 Phosphono Norvaline and Analogues

Asymmetric Synthesis of α-Aminophosphonates

The asymmetric synthesis of α-aminophosphonates is a critical field due to the stereospecificity of their biological functions. These compounds serve as analogues of α-amino acids and are utilized in medicine and crop protection. nih.gov Key strategies involve the Kabachnik-Fields reaction and the aza-Pudovik addition, often employing chiral catalysts or auxiliaries to induce stereoselectivity. nih.govresearchgate.net

The Kabachnik-Fields reaction is a three-component condensation of an oxo compound, an amine, and a dialkyl phosphite (B83602). researchgate.net Asymmetric variants of this reaction have been developed using chiral catalysts to produce optically active α-aminophosphonates. nih.govresearchgate.net For instance, chiral phosphoric acid and pyrrolidine-based organocatalysts have been successfully used to synthesize α-aminophosphonate derivatives in good yields and high enantiomeric purities. nih.gov

Another prevalent method is the enantioselective aza-Pudovik addition, which involves the addition of a hydrophosphoryl compound to an imine. nih.gov This reaction can be catalyzed by various chiral systems, including thiourea (B124793) derivatives and chiral aluminum complexes, to afford enantioenriched α-amino phosphonates. organic-chemistry.org

Table 1: Comparison of Asymmetric Synthesis Methods for α-Aminophosphonates

Method Description Key Features Catalyst/Auxiliary Examples
Asymmetric Kabachnik-Fields Three-component reaction of an oxo compound, amine, and phosphite. Atom-economical; one-pot synthesis. Chiral phosphoric acids, chiral pyrrolidine-based organocatalysts. nih.gov
Asymmetric aza-Pudovik Addition Addition of a P(O)H reagent to an imine. Pre-formation of imine may be required. Chiral thioureas, chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complex. organic-chemistry.org
Asymmetric Hydrogenation Hydrogenation of α-iminophosphonates. High yields and enantioselectivities. Palladium catalysts with chiral ligands like (R)-Difluorophos. nih.gov
Organocatalytic Reactions Use of small organic molecules as catalysts. Metal-free; mild reaction conditions. Quinine-derived quaternary ammonium (B1175870) salts, saccharide-derived bifunctional amine-thiourea. nih.govnih.gov

Stereoselective Approaches to β-Phosphorus-Containing α-Amino Acids

The synthesis of α-amino acids with a phosphorus group in the β-position, such as β-phosphono α-amino acids, presents unique synthetic challenges. One effective strategy involves the Michael addition of phosphites to chiral Ni(II)-complexes derived from a dehydroalanine-Schiff base. This approach allows for the asymmetric synthesis of both enantiomers of β-phosphorus-containing α-amino acids. rsc.org The stereochemical outcome is controlled by the chirality of the ligand coordinated to the nickel complex.

Another stereoselective method is the alkylation of Schiff base complexes. For example, the asymmetric alkylation of a Schiff base complex has been used to synthesize (L)-β-phosphono α-amino acid with excellent enantiomeric purity (99% ee). rsc.org Additionally, the reaction of trimethyl phosphite with serine β-lactone provides a pathway to stereoselectively synthesize enantiomers of 2-amino-3-phosphonopropionic acid. rsc.org

Application of Chiral Auxiliaries in Norvaline Derivative Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids and their derivatives. nih.gov For the synthesis of norvaline derivatives, chiral auxiliaries derived from natural products like amino acids, terpenes, or carbohydrates are often employed. nih.govsigmaaldrich.com

One example is the use of a hydroxypinanone chiral auxiliary in the synthesis of S-norvaline. researchgate.net Pseudoephedrine is another effective chiral auxiliary; it can be converted to the corresponding amide, and subsequent alkylation occurs with high diastereoselectivity, directed by the auxiliary's methyl group. wikipedia.org Oxazolidinones, popularized by Evans, are also powerful chiral auxiliaries for controlling stereochemistry in alkylation and aldol (B89426) reactions, which are key steps in constructing complex amino acid side chains. wikipedia.orgsigmaaldrich.com Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have also demonstrated superior performance in many asymmetric syntheses, including aldol reactions and Michael additions. scielo.org.mx After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

Chiral Auxiliary Type Typical Application Removal Condition
Oxazolidinones (Evans) Amide-based Asymmetric alkylations, aldol reactions. wikipedia.org Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄).
Pseudoephedrine Amino alcohol Asymmetric alkylation of amides. wikipedia.org Cleavage of the amide bond with a suitable nucleophile. wikipedia.org
Camphorsultam (Oppolzer) Sulfonamide-based Asymmetric alkylations, Diels-Alder reactions. Hydrolysis, Reductive cleavage.
SAMP/RAMP (Enders) Hydrazone-based Asymmetric alkylation of ketones and aldehydes. Ozonolysis or acidic hydrolysis.
Thiazolidinethiones Sulfur-based Acetate aldol reactions, Michael additions. scielo.org.mx Desulfurization/oxygenation. scielo.org.mx

Development of Novel Phosphonylation Strategies

The introduction of a phosphonate (B1237965) group into an organic molecule is a key step in the synthesis of compounds like 5-phosphono norvaline. Research has focused on developing novel and efficient phosphonylation methods to create the crucial C-P bond.

Hydrophosphinylation and Hydrophosphonylation Techniques

Hydrophosphinylation and hydrophosphonylation are powerful methods for forming C-P bonds. These reactions involve the addition of a P-H bond from a phosphinic acid or a phosphonate, respectively, across a double or triple bond. A notable application is the asymmetric synthesis of β-phosphorus-containing α-amino acids through the Michael addition of secondary phosphine (B1218219) oxides (hydrophosphinylation) and dialkyl phosphites (hydrophosphonylation) to chiral Ni(II)-complexes. rsc.org This method provides access to both enantiomers of the target amino acids. rsc.org

Furthermore, a stereodivergent synthesis of β-amino-α-hydroxy-H-phosphinates has been achieved through the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes. doi.org This reaction is catalyzed by a chiral AlLibis(binaphtoxide) (ALB) catalyst, where the choice of the catalyst's chirality allows for the selective formation of either syn or anti diastereomers. doi.org

Functional Group Interconversions for Phosphonic Acid Introduction

The phosphonic acid moiety is often introduced by first forming a phosphonate ester, which is subsequently hydrolyzed. nih.govresearchgate.net This dealkylation is a critical final step. A common and robust method is hydrolysis using concentrated hydrochloric acid. nih.govresearchgate.net Another widely used procedure is the McKenna reaction, which involves a two-step process: reaction with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. researchgate.net This method is particularly useful for substrates that may be sensitive to strong acidic conditions. nih.gov

The phosphonate ester itself can be synthesized through various reactions. The Michaelis-Arbuzov reaction is a classic method where a trialkyl phosphite reacts with an alkyl halide to form a dialkyl phosphonate. Functional group interconversion can be used to create a suitable alkyl halide precursor for this reaction. For example, an alcohol can be converted to a bromide using reagents like a polymer-bound phosphine oxide activated with oxalyl bromide. organic-chemistry.org

Preparation of Radiolabeled and Fluorescently Tagged Probes for Receptor Mapping

To study the interaction of compounds like 5-phosphono norvaline with their biological targets, such as receptors, it is often necessary to prepare labeled versions of the molecule. Radiolabeling (e.g., with ³H, ¹⁴C, or ³²P) and fluorescent tagging are common strategies.

Fluorescent labeling allows for the visualization of receptor distribution and trafficking in real-time. nih.gov A common approach is to synthesize a derivative of the target molecule that contains a reactive functional group, which can then be coupled with a fluorescent dye. For instance, an amino acid analogue can be reacted with a dye like NBD-Cl (4-chloro-7-nitrobenzofurazan) to produce a fluorescent probe. nih.gov

Affinity-based protein labeling is a more targeted approach. Ligand-directed acyl imidazole (B134444) (LDAI) chemistry, for example, allows for the covalent attachment of chemical probes, including fluorophores, to nucleophilic amino acid residues near the ligand-binding site of a target receptor. nih.gov Another strategy involves two-step labeling, where the receptor is first tagged with a molecule containing a bioorthogonal functional group (e.g., a trans-cyclooctene, TCO), which then reacts specifically with a fluorescent probe containing the complementary reactive partner (e.g., a tetrazine, Tz). nih.gov These techniques enable the selective labeling and imaging of endogenously expressed receptors in live cells. nih.gov

Preclinical Pharmacological Investigations

In Vitro Functional Assays for NMDAR Activity

In vitro assays are fundamental to characterizing the interaction of a compound with its molecular target. For rac-5-Phosphono Norvaline Hydrochloride, these studies would aim to elucidate its affinity for and functional effects on the N-methyl-D-aspartate (NMDA) receptor.

Ligand Binding Studies in Isolated Membrane Preparations

Ligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these experiments, isolated cell membranes containing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. A test compound is then introduced at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which is a measure of its binding affinity.

Specific IC50 or Ki values for rac-5-Phosphono Norvaline Hydrochloride from competitive binding assays against known NMDA receptor radioligands are not readily found in the reviewed literature. For comparison, related compounds have been extensively studied.

CompoundReceptor TargetAssay TypeIC50/Ki Value
Data not availableNMDA ReceptorRadioligand displacementData not available

Electrophysiological Recordings in Neuronal Culture Systems

Electrophysiology provides a direct measure of a compound's effect on the function of ion channels, such as the NMDA receptor. Techniques like patch-clamp recordings on cultured neurons allow researchers to measure the ion flow through the NMDA receptor channel in response to the application of an agonist, such as glutamate (B1630785) or NMDA. The application of an antagonist like a phosphono norvaline derivative would be expected to reduce or block this ion flow.

While it is anticipated that rac-5-Phosphono Norvaline Hydrochloride would demonstrate antagonistic effects in such assays, specific quantitative data, such as the concentration-dependent reduction of NMDA-evoked currents, are not detailed in the available literature.

Calcium Imaging and Other Intracellular Signaling Assays

Activation of the NMDA receptor leads to an influx of calcium ions (Ca²⁺), which acts as a critical second messenger in neurons. Calcium imaging techniques utilize fluorescent dyes that bind to calcium, allowing for the visualization and quantification of changes in intracellular calcium concentrations. An antagonist of the NMDA receptor would be expected to inhibit the rise in intracellular calcium induced by an NMDA receptor agonist.

Furthermore, downstream signaling pathways activated by NMDA receptor-mediated calcium influx, such as the activation of nitric oxide synthase, can also be assessed. Studies on related compounds have shown that NMDA receptor antagonists effectively block these downstream events. However, specific data from calcium imaging or intracellular signaling assays for rac-5-Phosphono Norvaline Hydrochloride are not described in the surveyed scientific papers.

In Vivo Neuropharmacological Studies in Animal Models

In vivo studies are crucial for understanding the effects of a compound in a whole-animal system, providing insights into its potential therapeutic applications and effects on complex physiological processes.

Assessment in Models of Excitotoxicity and Neuronal Injury

Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death. This process is implicated in various neurological conditions, including stroke and traumatic brain injury. Animal models of excitotoxicity can be created by administering an NMDA receptor agonist or by inducing conditions like ischemia.

NMDA receptor antagonists are evaluated for their neuroprotective effects in these models. It is hypothesized that rac-5-Phosphono Norvaline Hydrochloride would confer neuroprotection by blocking the excessive NMDA receptor activation that drives excitotoxic cell death. However, specific studies detailing the efficacy of the racemic compound in animal models of excitotoxicity and neuronal injury are not prominently reported.

Behavioral Phenotyping in Central Nervous System Disorders

The role of the NMDA receptor in learning, memory, and various psychiatric disorders has led to the use of animal models to investigate the behavioral effects of NMDA receptor antagonists. These models can include tests of spatial learning and memory (e.g., the Morris water maze), sensorimotor gating (e.g., prepulse inhibition), and locomotor activity.

While the D-isomer, D-AP5, has been shown to impair spatial learning and produce other behavioral effects consistent with NMDA receptor blockade, specific behavioral phenotyping data for rac-5-Phosphono Norvaline Hydrochloride are not well-documented in the available scientific literature.

Neurochemical Analysis of Neurotransmitter Levels and Turnover

Research into the neurochemical effects of the active isomer, D-2-amino-5-phosphonopentanoate (D-AP5), has included the analysis of various amino acids in brain tissue to ascertain whether the compound alters neurotransmitter release or metabolism. One study investigated the levels of several key amino acids in brain tissue and dialysates following the administration of D-AP5. The analysis aimed to explore the possibility that the observed pharmacological effects of the compound could be attributed to changes in the chemical balance of the extracellular fluid, beyond its primary action as an N-methyl-D-aspartate (NMDA) receptor antagonist. jneurosci.org

The study analyzed the concentrations of aspartate, glutamate, glutamine, taurine, valine, and alanine. jneurosci.org The findings of these analyses provide insight into the broader neurochemical impact of the compound. While specific quantitative changes in neurotransmitter levels directly attributable to rac-5-Phosphono Norvaline Hydrochloride are not extensively detailed in the available literature, this line of investigation highlights the compound's influence on the broader amino acid profile within the central nervous system. jneurosci.org Information regarding the turnover rates of these neurotransmitters following exposure to the compound is not presently available in published research.

Amino Acids Analyzed in the Presence of D-AP5
Amino AcidRole in Central Nervous System
AspartateExcitatory Neurotransmitter
GlutamatePrimary Excitatory Neurotransmitter
GlutaminePrecursor to Glutamate and GABA
TaurineNeuromodulator
ValineBranched-Chain Amino Acid
AlanineNeurotransmitter Precursor

Evaluation of Enzyme Inhibition and Selectivity Profiles

The pharmacological assessment of rac-5-Phosphono Norvaline Hydrochloride has centered on its activity as a selective and competitive antagonist of the NMDA receptor, a subtype of ionotropic glutamate receptors. wikipedia.org Its inhibitory actions are primarily directed at the glutamate binding site on this receptor. selleck.co.jp

Determination of Inhibitory Concentration (IC50) and Effective Concentration (EC50) Values

The inhibitory potency of the components of rac-5-Phosphono Norvaline Hydrochloride has been quantified in various experimental settings. The D-isomer, D-AP5, is the more pharmacologically active component. tocris.com In studies using cortical wedges, the IC50 value for D-AP5 in antagonizing the effects of 40 µM NMDA was determined to be 3.7 µM. nih.gov The D-isomer exhibits a dissociation constant (Kd) of 1.4 µM for the glutamate binding site of the NMDA receptor. bertin-bioreagent.commedchemexpress.com The L-isomer, L-AP5, demonstrates significantly lower potency. bertin-bioreagent.com No EC50 values for rac-5-Phosphono Norvaline Hydrochloride have been reported in the reviewed literature.

Inhibitory and Binding Affinity Data for AP5 Isomers
CompoundParameterValueAssay Condition
D-AP5IC503.7 µMAntagonism of 40 µM NMDA in cortical wedges nih.gov
D-AP5Kd1.4 µMBinding to NMDA receptor glutamate site bertin-bioreagent.commedchemexpress.com

Selectivity Screening Against Relevant Protease and Kinase Panels

Based on available scientific literature, rac-5-Phosphono Norvaline Hydrochloride has not been profiled for its inhibitory activity against panels of proteases and kinases. The research focus has been on its selectivity for the NMDA receptor over other glutamate receptor subtypes, such as AMPA and kainate receptors. wikipedia.org Studies have shown that D-AP5 effectively reduces NMDA-induced neuronal depolarization without affecting the responses to L-quisqualic acid or kainic acid, demonstrating its selectivity within the family of glutamate receptors. tocris.comtocris.com There is no publicly available data on its interaction with enzyme families such as proteases or kinases.

Cellular and Molecular Profiling in Biological Systems

Impact on Neuronal Cell Survival and Apoptotic Pathways

The blockade of NMDA receptors by rac-5-Phosphono Norvaline Hydrochloride has profound effects on neuronal survival and the molecular machinery of apoptosis, primarily through the mitigation of excitotoxic insults.

Mitigation of Excitotoxic Cell Death Mechanisms

Excitotoxicity, the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a major contributor to neuronal loss in conditions such as stroke and traumatic brain injury. rndsystems.com rac-5-Phosphono Norvaline Hydrochloride, by acting as an NMDA receptor antagonist, directly counteracts this process.

Overactivation of NMDA receptors leads to a massive influx of Ca2+ into the neuron. rndsystems.com This calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and endonucleases, leading to cellular damage and death. rndsystems.comnih.gov Studies have demonstrated that NMDA receptor antagonists like APV can fully block NMDA-induced neuronal damage. nih.gov For instance, in cortical cultures, exposure to NMDA results in significant neuronal death, which is preventable by the application of APV. nih.gov This protective effect is also observed in models of hypoxic excitotoxic death, where pre-blocking synaptic NMDA receptors with an antagonist reduces cell death. wustl.edu

The neuroprotective properties of APV have also been linked to its ability to improve the oxidative status of neurons following injury. In a model of spinal cord trauma, treatment with APV was shown to decrease levels of malondialdehyde (a marker of oxidative stress) and increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, as well as reduced glutathione (B108866) (GSH). researchgate.netresearchgate.net

ParameterEffect of Excitotoxic InsultEffect of rac-5-Phosphono Norvaline Hydrochloride (APV) Treatment
NMDA Receptor Activation ExcessiveBlocked
Intracellular Ca2+ Levels Massively IncreasedMaintained at physiological levels
Oxidative Stress IncreasedReduced
Neuronal Cell Death IncreasedMitigated

Regulation of Apoptotic Gene Expression and Protein Activation

Beyond preventing the initial excitotoxic insult, rac-5-Phosphono Norvaline Hydrochloride also influences the downstream pathways of apoptosis, a form of programmed cell death. The excessive calcium influx during excitotoxicity is a potent trigger for apoptotic cascades.

One of the key executioner enzymes in apoptosis is caspase-3. Studies have shown that NMDA receptor-mediated excitotoxicity leads to a dramatic increase in the activated form of caspase-3. nih.govnih.gov This activation is a critical step in the apoptotic process, leading to the cleavage of various cellular substrates and ultimately cell death. The application of NMDA receptor antagonists has been shown to inhibit this activation of caspase-3, thereby preventing apoptosis. nih.govnih.gov

Interestingly, the role of NMDA receptor activity in neuronal survival is complex. While excessive activation is detrimental, a basal level of NMDA receptor activity appears to be necessary for the survival of some neuronal populations. nih.gov It has been observed that in certain developmental stages, the blockade of NMDA receptors with antagonists like APV can actually induce apoptosis in cortical neurons. nih.gov This suggests that the effect of rac-5-Phosphono Norvaline Hydrochloride on neuronal survival is context-dependent, highlighting the delicate balance of NMDA receptor signaling.

Apoptotic MarkerEffect of ExcitotoxicityEffect of rac-5-Phosphono Norvaline Hydrochloride (APV)
Caspase-3 Activation IncreasedInhibited
Nuclear Fragmentation PresentReduced
Cell Body Shrinkage PresentReduced

Modulation of Cellular Signaling Networks

The interaction of rac-5-Phosphono Norvaline Hydrochloride with NMDA receptors initiates a cascade of changes in intracellular signaling, affecting gene expression and potentially the broader proteomic and metabolomic landscape of the cell.

Gene Expression Profiling in Response to NMDAR Modulation

The modulation of NMDA receptor activity by antagonists leads to significant alterations in gene expression. Studies utilizing gene expression profiling have revealed that blocking basal NMDA receptor activity with AP5 in cultured neurons results in large-scale changes in the transcriptome. nih.gov These changes suggest that even in the absence of overt excitotoxicity, NMDA receptors play a crucial role in regulating a wide array of genes.

The transcriptional programs induced by NMDA receptor blockade appear to be distinct from those activated by hyperstimulation of these receptors. nih.gov This indicates that rac-5-Phosphono Norvaline Hydrochloride doesn't simply silence neuronal activity, but rather shifts the cell into a different transcriptional state. For example, the expression of several important regulatory genes, such as brain-derived neurotrophic factor (BDNF) and its receptor TrkB, are known to be modulated by NMDA receptor antagonists. documentsdelivered.com

ConditionEffect on Gene ExpressionExample of Modulated Genes
Basal NMDA Receptor Activity Blockade (with AP5) Large-scale changes in gene expressionGenes regulated by basal NMDAR signaling
NMDA Receptor Hyperactivity Induction of a distinct transcriptional programc-fos, BDNF, TrkB

Proteomic and Metabolomic Analysis of Cellular Pathways

While gene expression data provides a snapshot of the transcriptional response, proteomic and metabolomic analyses offer a more direct view of the functional changes within the cell. Currently, there is a lack of specific research that has conducted comprehensive proteomic or metabolomic profiling of neuronal cells in direct response to rac-5-Phosphono Norvaline Hydrochloride. General proteomic studies have identified changes in protein expression in response to various stressors, but a detailed map of the proteomic and metabolomic footprint of NMDA receptor blockade by this specific compound is not yet available in the scientific literature. mdpi.complos.org Future research in this area would be invaluable for a more complete understanding of the compound's mechanism of action.

Interactions with Immune Cell Function

The role of NMDA receptors is predominantly studied in the central nervous system. However, some immune cells also express these receptors, suggesting a potential for interaction. mdpi.com At present, specific research findings detailing the interactions of rac-5-Phosphono Norvaline Hydrochloride with immune cell function are limited. While the broader field of neuroinflammation involves complex interactions between neurons and immune cells, the direct modulatory effects of this particular NMDA receptor antagonist on immune cells remain an area for future investigation.

Translational Research and Therapeutic Exploration

Investigating Neuroprotective Efficacy in Models of Neurological Disease

The overactivation of NMDA receptors is a key mechanism implicated in excitotoxic neuronal death, a common pathway in various neurological diseases. Consequently, the neuroprotective potential of D-AP5 has been extensively investigated in preclinical models.

The role of NMDA receptor dysfunction is also a key area of investigation in chronic neurodegenerative disorders.

Huntington's Disease: In models of Huntington's disease, there is evidence of altered NMDA receptor function contributing to the selective vulnerability of certain neuronal populations. Research has shown that mutant huntingtin protein can enhance the function of NMDA receptors, leading to increased calcium influx and subsequent neurotoxicity. The use of NMDA receptor antagonists like D-AP5 has been explored to counteract these effects.

Alzheimer's Disease: The pathogenesis of Alzheimer's disease involves the accumulation of amyloid-β (Aβ) peptides, which can disrupt synaptic function. Studies have shown that Aβ-mediated inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory, can be prevented by D-AP5. nih.gov This suggests that NMDA receptor activity is crucial for the detrimental effects of Aβ on synaptic plasticity. nih.gov Furthermore, research in mouse models of Alzheimer's disease indicates that NMDA receptor antagonists can influence the processing of amyloid precursor protein (APP), the precursor to Aβ. nih.gov Specifically, D-AP5 has been found to block the glutamate-evoked increase in the α-secretase-derived C-terminal fragment of APP, suggesting a role in modulating APP processing pathways. nih.gov

Parkinson's Disease: While neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models are standard in Parkinson's disease research for inducing dopaminergic neuron loss, specific studies detailing the therapeutic effects of rac 5-Phosphono Norvaline Hydrochloride in these models are not prominently featured in the reviewed literature. nih.govnih.govmdbiosciences.comnih.gov

Potential as a Modulator in Pain Research

The NMDA receptor is critically involved in the central sensitization of nociceptive pathways, a key mechanism in the development and maintenance of chronic pain states. nih.gov This has made NMDA receptor antagonists a significant focus of pain research.

Nociceptive information is transmitted to the spinal cord, where NMDA receptors play a crucial role in modulating the strength of synaptic connections. nih.gov Under conditions of persistent nociceptive input, the removal of a magnesium block on the NMDA receptor allows for an influx of calcium, leading to a long-lasting enhancement of synaptic efficacy. This process, known as central sensitization, contributes to hyperalgesia and allodynia. D-AP5 has been shown to prevent this form of plasticity, thereby reducing nociceptive responses. nih.gov In animal models of neuropathic pain, D-AP5 has been observed to reduce the enhanced glutamate (B1630785) release from primary afferents in the spinal dorsal horn. nih.gov

The ability of this compound to modulate nociceptive pathways translates to demonstrable analgesic effects in preclinical pain models. One of the standard models for assessing analgesic compounds is the formalin test, which involves two phases of pain behavior: an acute phase and a tonic, inflammatory phase.

Research has shown that the administration of AP5 can significantly reduce pain behaviors in both phases of the formalin test, indicating its efficacy against both acute nociception and the more persistent pain associated with inflammation and central sensitization. nih.govresearchgate.net

ModelCompoundEffectPhase of Formalin TestReference
Formalin Pain Test in RatsAP5Significant reduction in pain behaviorsAcute and Tonic Phases nih.gov

Exploration of Other Biomedical Applications

Beyond neuroprotection and pain modulation, the NMDA receptor antagonist properties of this compound have led to its exploration in other areas of biomedical research.

Epilepsy: Given that excessive excitatory neurotransmission is a hallmark of epilepsy, NMDA receptor antagonists have been investigated for their anticonvulsant properties. nih.gov Studies in various animal models of epilepsy have shown that D-AP5 can reduce seizure activity. nih.gov For instance, it has been demonstrated to prevent the induction of epileptiform activity and reduce seizure-like discharges in kindling models of epilepsy. nih.gov Furthermore, local administration of D-AP5 has been effective in reducing seizures in models induced by chemical convulsants or specific lesions. nih.gov

Learning and Memory: The NMDA receptor is fundamental to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered to be a cellular basis for learning and memory. nih.gov As a potent NMDA receptor antagonist, D-AP5 has been a crucial tool in elucidating this relationship. Numerous studies have shown that the administration of D-AP5 can impair spatial learning and memory formation in animal models. nih.gov This effect is directly linked to its ability to block the induction of LTP in the hippocampus, a brain region critical for these cognitive functions. nih.gov

Research into Antiviral Activity of Phosphonate (B1237965) Analogs

While there is a significant body of research on the antiviral properties of phosphonate compounds, none of the reviewed studies specifically investigate this compound. The scientific community has explored a range of α-aminophosphonates, which are structural analogs of α-amino acids, for their potential as antiviral agents. nih.govfrontiersin.org These investigations have led to the development of commercially successful antiviral drugs. cardiff.ac.ukfrontiersin.org However, this research does not extend to the specific molecule of this compound.

Immunomodulatory Investigations

Similarly, the immunomodulatory effects of phosphonate compounds have been a subject of scientific inquiry, with some studies focusing on bisphosphonates and their impact on the immune system. researchgate.net Research has also been conducted on the immunomodulatory properties of certain amino acids and their peptide fragments. nih.gov Nevertheless, there is no specific information available in published literature regarding immunomodulatory investigations of this compound.

Due to the lack of specific research on this compound in these therapeutic areas, no detailed research findings or data tables can be provided.

Emerging Research Directions and Future Outlook

Integration with High-Throughput Screening and Drug Discovery Platforms

The advent of high-throughput screening (HTS) and artificial intelligence (AI) in drug discovery presents a paradigm shift for the development of NMDAR modulators. nih.govresearchgate.netmdpi.com These platforms can rapidly screen vast libraries of compounds, including derivatives of rac 5-Phosphono Norvaline Hydrochloride, to identify molecules with improved potency and selectivity. mdpi.com Machine learning algorithms can analyze complex structure-activity relationships to predict the efficacy and potential off-target effects of novel compounds, thereby accelerating the identification of promising drug candidates. mdpi.comnih.gov

TechnologyApplication in NMDAR Drug DiscoveryPotential Benefit for this compound Derivatives
High-Throughput Screening (HTS) Rapidly screen large compound libraries for NMDAR activity.Identify derivatives with improved potency and selectivity.
Artificial Intelligence (AI)/Machine Learning Analyze structure-activity relationships and predict compound properties.Accelerate the design and optimization of novel NMDAR modulators.
Computational Modeling Simulate drug-receptor interactions to understand binding mechanisms.Refine the molecular structure for enhanced target engagement.

Development of Advanced Delivery Systems for Brain Penetration

A significant hurdle for the clinical application of many NMDAR antagonists, including this compound, is their limited ability to cross the blood-brain barrier (BBB). mdpi.comnih.gov The polar phosphonate (B1237965) group in its structure, while crucial for its antagonist activity, impedes its passive diffusion into the central nervous system. Overcoming this challenge is a key focus of ongoing research.

Advanced delivery systems are being explored to enhance the brain penetration of such compounds. These strategies include the use of nanocarriers, such as liposomes and nanoparticles, which can encapsulate the drug and facilitate its transport across the BBB. nih.govresearchgate.netfrontiersin.org Another promising approach is the intranasal route of delivery, which can bypass the BBB to some extent by utilizing the olfactory and trigeminal neural pathways. nih.govnih.gov Furthermore, the design of prodrugs, where the phosphonate group is temporarily masked with a more lipophilic moiety, could improve BBB penetration, with the active drug being released once in the brain. semanticscholar.org Research into using amino acids to improve the BBB permeability of phosphodiester-containing drugs may also offer valuable insights for compounds like this compound. researchgate.net

Exploration of rac 5-Phosphono Norvaline as a Pharmacological Tool for NMDAR Subunit Dissection

The heterogeneity of NMDARs, which are assemblies of different subunits (e.g., GluN1, GluN2A-D, GluN3A-B), underpins their diverse physiological roles and offers opportunities for targeted therapeutic intervention. nih.gov While highly selective antagonists for specific NMDAR subtypes remain a "holy grail" in the field, compounds like this compound can still serve as valuable pharmacological tools.

As a competitive antagonist, it can be used in preclinical studies to probe the function of NMDARs in various neuronal circuits and disease models. nih.gov By comparing its effects with those of non-competitive antagonists or subtype-selective modulators, researchers can begin to dissect the relative contributions of different NMDAR populations to specific physiological or pathological processes. nih.govresearchgate.net For instance, its use in animal models of stroke has helped to demonstrate the neuroprotective effects of NMDAR antagonism. nih.gov Further characterization of its binding affinity and functional effects on different NMDAR subunit combinations will be crucial to refine its utility as a research tool. The development of functional antibodies targeting specific NMDAR subtypes also highlights an alternative and highly specific approach to receptor modulation. nih.gov

Antagonist TypeMechanism of ActionUtility in Research
Competitive (e.g., this compound) Binds to the glutamate (B1630785) recognition site on the GluN2 subunit.Probing the general role of NMDARs in synaptic transmission and plasticity.
Non-competitive (e.g., MK-801, Ketamine) Blocks the ion channel pore.Investigating channel function and its role in excitotoxicity.
Allosteric Modulators (e.g., Ifenprodil) Bind to regulatory sites to modulate receptor function.Dissecting the roles of specific NMDAR subtypes (e.g., GluN2B).

Addressing Challenges in Specificity and Clinical Translation of NMDAR Modulators

The path from a promising preclinical NMDAR antagonist to a clinically approved therapeutic is fraught with challenges. mdpi.comnih.gov A primary obstacle is achieving the right balance between blocking pathological NMDAR hyperactivity, such as that seen in excitotoxicity, and preserving the normal physiological function of these receptors, which is essential for learning, memory, and synaptic plasticity. nih.govfrontiersin.org

Broad-spectrum competitive antagonists like this compound, while effective in preclinical models of neuronal injury, have often failed in clinical trials due to a narrow therapeutic window and significant side effects, including psychotomimetic effects. researchgate.netnih.gov These adverse effects arise from the widespread inhibition of normal NMDAR function throughout the brain. nih.gov

Future research must focus on developing modulators with greater specificity. This could involve targeting specific NMDAR subtypes that are preferentially involved in disease processes. researchgate.net For example, allosteric modulators that target the GluN2B subunit have been a major focus of research due to the involvement of these subunits in excitotoxic cell death. nih.gov However, even these more selective agents have faced challenges with bioavailability and off-target effects. mdpi.comnih.gov The complexity of NMDAR biology and the often-conflicting results between preclinical and clinical studies underscore the need for more sophisticated approaches to NMDAR drug development. mdpi.comnih.govnih.gov

Q & A

Q. What is the mechanistic basis for rac 5-Phosphono Norvaline Hydrochloride’s selectivity as an NMDA receptor antagonist?

Answer: The compound competitively inhibits NMDA receptors by mimicking the structure of endogenous ligands like glutamate, binding to the receptor’s glycine or glutamate sites. Its phosphono group enhances binding affinity, while the norvaline backbone limits interaction with non-NMDA glutamatergic receptors (e.g., AMPA or kainate receptors). Validation via radioligand displacement assays and electrophysiological recordings confirms receptor specificity .

Q. How should researchers optimize dosing protocols for in vitro neuroprotection studies using this compound?

Answer: Begin with dose-response curves in neuronal cultures (e.g., primary cortical neurons) to determine effective concentrations. Typical ranges span 10–100 µM, depending on cell type and NMDA receptor density. Pre-treatment for 30–60 minutes prior to excitotoxic insults (e.g., glutamate exposure) ensures receptor blockade. Include controls with inactive stereoisomers to confirm stereoselective activity .

Q. What are the standard methods to verify NMDA receptor inhibition in live-tissue preparations?

Answer: Electrophysiological techniques, such as whole-cell patch-clamp recordings in brain slices, directly measure NMDA receptor currents. Pharmacological validation involves co-application with NMDA agonists (e.g., NMDA or glycine) to observe suppression of ion flux. Complementary immunohistochemistry for phosphorylated ERK or CREB can confirm downstream signaling inhibition .

Advanced Research Questions

Q. How can researchers address variability in this compound’s efficacy across different neuronal subtypes?

Answer: Variability often stems from differences in NMDA receptor subunit composition (e.g., GluN2A vs. GluN2B). Use subunit-specific antagonists (e.g., ifenprodil for GluN2B) in combination with this compound to isolate subunit contributions. Single-cell RNA sequencing of the model system can clarify receptor heterogeneity .

Q. What methodological safeguards are critical when combining this antagonist with other neuromodulators in synaptic plasticity studies?

Answer: Conduct interaction studies to rule out off-target effects on other receptors (e.g., metabotropic glutamate receptors). Use low-dose combinations and staggered application timelines. Validate outcomes with calcium imaging to ensure NMDA-specific modulation. Statistical models (e.g., factorial ANOVA) can disentangle synergistic or antagonistic effects .

Q. How should contradictory findings about neuroprotection in ischemic vs. traumatic brain injury models be resolved?

Answer: Differences may arise from injury mechanisms (e.g., glutamate surge timing or blood-brain barrier integrity). Standardize injury severity metrics (e.g., ATP depletion rates) and administer the compound at multiple timepoints post-injury. Cross-model comparisons using transcriptomic profiling can identify injury-specific pathways influencing efficacy .

Q. What strategies mitigate batch-to-batch variability in experimental reproducibility?

Answer: Source the compound from validated suppliers with Certificate of Analysis (CoA) data. Perform purity checks via HPLC and functional validation in a reference assay (e.g., NMDA-induced calcium influx in HEK293 cells expressing GluN1/GluN2A). Document storage conditions (e.g., desiccated at -20°C) to prevent hydrolysis of the phosphono group .

Methodological Considerations Table

Parameter Best Practices Key References
Effective Concentration 10–100 µM in neuronal cultures; validate via dose-response curves
Administration Timing Pre-treatment 30–60 minutes prior to insult; adjust based on injury kinetics
Validation Assays Patch-clamp electrophysiology, calcium imaging, subunit-specific antagonists
Storage Stability Store at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.